Zirconium(IV) tert-butoxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151951. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2081-12-1 |
|---|---|
Molecular Formula |
C16H40O4Zr |
Molecular Weight |
387.71 g/mol |
IUPAC Name |
2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3; |
InChI Key |
WRMYASGYMABHCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Canonical SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Pictograms |
Irritant |
Origin of Product |
United States |
Significance of Organometallic Zirconium Iv Complexes in Modern Chemistry
Organometallic complexes of zirconium(IV) are a cornerstone of modern chemistry, primarily due to their versatile applications in catalysis and materials science. Zirconium, a d-block transition metal, forms a wide array of inorganic and coordination compounds, typically in the +4 oxidation state. wikipedia.org These complexes are key intermediates in organic synthesis and are pivotal in the catalysis of transformations of unsaturated hydrocarbons like alkenes, dienes, and acetylenes. psu.edu
The utility of these complexes stems from the reactivity of the zirconium center and its associated ligands. For instance, in cycloheptatrienyl zirconium complexes, the reactivity can arise from either the secondary ligand or the Lewis acidity of the Zr(IV) center. rsc.org This tunability allows for their use in a broad range of chemical reactions, including polymerization and the formation of specialized materials. Furthermore, the development of heterometallic zirconium alkoxides, which serve as single-source precursors, has opened avenues for producing bimetallic oxides with tailored properties. acs.org The ability to form stable metal-metal bonds, even in a high oxidation state, further underscores the unique chemical nature and importance of these compounds.
Historical Context and Evolution of Zirconium Alkoxide Chemistry
The study of zirconium alkoxides dates back to the mid-20th century, with seminal work on their synthesis and properties. rsc.orgcdnsciencepub.com Early synthetic methods for zirconium alkoxides, particularly the heavier secondary or tertiary alkoxides like Zirconium(IV) tert-butoxide, were often indirect and inefficient. google.com The direct reaction of zirconium tetrachloride with tert-butanol (B103910), for instance, primarily yielded undesirable byproducts such as zirconium hydroxide (B78521) and t-butyl chloride. google.com
This challenge necessitated an indirect route, which involved first preparing zirconium tetraisopropoxide and then performing an alcoholysis exchange with a heavier alcohol. google.com However, this method suffered from poor yields and required the isolation and recrystallization of the intermediate isopropoxide. google.com
A significant advancement in the field was the development of syntheses from alternative starting materials. The use of tetrakis(diethylamido)zirconium(IV) as a precursor, reacting with tert-butanol, provided a more convenient and versatile method. nih.govchemrxiv.org This approach avoids the issue of hydrolysis that can occur when starting from the metal chloride and results in a volatile, easily removable byproduct. nih.gov More recent research has focused on optimizing and modernizing these synthesis protocols to ensure a reliable supply of high-purity zirconium alkoxides for advanced applications, addressing issues like batch-to-batch variability often seen in commercial products. nih.gov
Scope and Research Imperatives of Zirconium Iv Tert Butoxide
Ligand Exchange Approaches to this compound Synthesis
Ligand exchange is the most common strategy for synthesizing this compound. This approach involves the substitution of existing ligands on a zirconium center with tert-butoxide groups. The choice of the starting zirconium precursor, such as an amide or a halide, significantly influences the reaction conditions, byproducts, and purification strategy.
Reaction with Zirconium(IV) Tetra(diethylamido) Precursors
A highly effective and clean method for preparing this compound is through the alcoholysis of Zirconium(IV) tetra(diethylamido) (Zr(NEt₂)₄). rsc.orgresearchgate.net This reaction involves treating the zirconium amide precursor with an excess of tert-butanol. rsc.orgcdnsciencepub.com The dialkylamides are highly reactive towards reagents with replaceable hydrogen atoms, such as alcohols, reacting smoothly at room temperature. researchgate.net
The general reaction is as follows: Zr(NEt₂)₄ + 4 t-BuOH → Zr(O-t-Bu)₄ + 4 HNEt₂ rsc.org
This method is advantageous as it avoids halide impurities in the final product. The reaction is driven by the formation of the volatile diethylamine (B46881) byproduct, which can be easily removed from the reaction mixture along with the solvent. rsc.org Researchers have optimized this procedure, which was first reported by Thomas et al., to ensure high purity and reproducibility, which is crucial for applications like nanocrystal synthesis. rsc.orgnih.gov
A typical synthesis involves dissolving Zirconium(IV) tetrakis(diethylamido) in a dry, non-polar solvent like toluene (B28343), followed by the dropwise addition of a tert-butanol solution. chemrxiv.orgnih.gov The reaction is exothermic and is therefore controlled by cooling the reaction vessel, typically in an ice bath. chemrxiv.orgrsc.org
Routes from Zirconium(IV) Halide Precursors and Tert-Butanol
An alternative synthetic route starts from the more common and cost-effective Zirconium(IV) halides, typically Zirconium(IV) chloride (ZrCl₄). google.com One method involves the reaction of ZrCl₄ with an alkali metal tert-butoxide, such as potassium tert-butoxide (KO-t-Bu), in an inert solvent like n-hexane. google.com
The reaction is: ZrCl₄ + 4 KO-t-Bu → Zr(O-t-Bu)₄ + 4 KCl
In this process, the precipitation of potassium chloride (KCl), which is insoluble in the hydrocarbon solvent, drives the reaction to completion. rsc.org Another approach involves the direct reaction of ZrCl₄ with tert-butanol. This often requires a base to scavenge the hydrogen chloride (HCl) generated during the reaction.
While the use of halide precursors is common, it can introduce impurities. Incomplete reactions or inefficient removal of the salt byproduct can lead to chloride contamination in the final product, which is detrimental to many applications.
Optimization of Reaction Conditions and Solvent Systems
The synthesis of high-purity this compound is highly dependent on the strict control and optimization of reaction parameters. The choice of solvent, temperature, and reaction time are all critical factors that can significantly impact the yield and purity of the product. Toluene is a commonly used solvent for the diethylamido route, while n-hexane is employed for the halide-based synthesis. nih.govgoogle.com Both solvents must be rigorously dried and degassed before use.
This compound is extremely sensitive to moisture and will readily hydrolyze upon contact with water or atmospheric humidity to form zirconium oxides and tert-butanol. Therefore, all synthetic manipulations must be performed under strictly anhydrous conditions using an inert atmosphere of nitrogen or argon. chemrxiv.orgnih.gov This is typically achieved using standard Schlenk line or glovebox techniques. rsc.orgereztech.com The use of dried glassware and anhydrous solvents is mandatory to prevent premature hydrolysis and decomposition of the product, ensuring the synthesis of a pure, stable compound. chemrxiv.orgereztech.com
Precise control over temperature and reaction duration is crucial for optimizing the synthesis of this compound.
For the Zirconium(IV) tetra(diethylamido) route , the reaction is initiated at a low temperature to manage the exothermic nature of the alcoholysis. A solution of tert-butanol is added dropwise to the zirconium precursor solution cooled in an ice bath (0 °C). chemrxiv.orgrsc.org After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for approximately 1.5 to 2 hours to ensure the reaction goes to completion. rsc.orgcdnsciencepub.com
In the Zirconium(IV) halide route using potassium tert-butoxide, the temperature is maintained between 20 and 60 °C during the addition of ZrCl₄. google.com Following the addition, the reaction temperature is kept between 40 and 65 °C for a period of 4 to 8 hours with continuous stirring to ensure complete conversion. google.com
The table below summarizes the key parameters for these two synthetic routes.
| Parameter | Zirconium(IV) tetra(diethylamido) Route | Zirconium(IV) Halide Route |
| Zirconium Precursor | Zr(NEt₂)₄ | ZrCl₄ |
| Butoxide Source | tert-Butanol | Potassium tert-butoxide |
| Solvent | Toluene | n-Hexane |
| Addition Temperature | 0 °C (ice bath) | 20-60 °C |
| Reaction Temperature | Room Temperature | 40-65 °C |
| Reaction Time | 1.5 - 2 hours | 4 - 8 hours |
| Byproduct | Diethylamine (HNEt₂) | Potassium Chloride (KCl) |
Purification Techniques for High-Purity this compound
The final purity of this compound is critical for its subsequent use, particularly in the fabrication of electronic and optical materials where even trace impurities can alter material properties. chemrxiv.orgnih.gov Due to batch-to-batch variability and potential impurities in commercially available products, purification in the laboratory is often necessary. rsc.orgnih.gov
The most effective and widely used method for purifying this compound is vacuum distillation . rsc.orggoogle.com This technique is ideal for separating the liquid product from less volatile impurities, residual solvents, and byproducts like diethylamine. cdnsciencepub.com The distillation is performed under high vacuum (e.g., 50 mtorr) at a relatively low temperature (around 45-60 °C), which prevents thermal decomposition of the product. cdnsciencepub.com The resulting product is a colorless, transparent liquid. nih.gov For the halide route, distillation is performed after the removal of the solvent and collects the fraction at 89-91 °C/5 mmHg. google.com
For solid alkoxide precursors, recrystallization can be an effective purification method, though it is less applicable to the liquid this compound. rsc.org Filtration is a crucial step in syntheses that produce solid byproducts, such as the KCl formed in the halide route, to remove the insoluble salts before distillation. rsc.org
Vacuum Distillation Strategies
Vacuum distillation is a critical purification step in the synthesis of this compound, a compound valued for its high purity in applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD). chemrxiv.org This technique is preferred for purifying the final product due to its liquid nature and to prevent contamination that might occur during recrystallization. The process involves the removal of the solvent under reduced pressure, followed by the distillation of the product under a high vacuum. chemrxiv.org
During the synthesis of this compound from tetrakis(diethylamido)zirconium(IV) and tert-butanol, after the initial reaction, the solvent (typically toluene) is removed under reduced pressure. chemrxiv.orgnih.gov The remaining crude product is then purified via vacuum distillation. Research has shown that the pure, colorless, and transparent liquid product can be collected at approximately 45 °C under a pressure of 50 mTorr. chemrxiv.orgrsc.org For this process, the receiving flask is typically cooled with an ice bath to efficiently collect the distilled product. chemrxiv.orgrsc.org This purification method is effective in separating the desired zirconium alkoxide from less volatile byproducts or unreacted starting materials.
Impact of Impurities on Research Applications
In specialized applications such as the fabrication of electronic devices and thin films, the presence of impurities can have significant negative consequences. For instance, in semiconductor manufacturing, impurities in precursors can lead to defective devices. chemrxiv.org In thin film deposition techniques like CVD and ALD, precursor purity is crucial. chemrxiv.org Impurities can cause unwanted side reactions, lead to non-uniformity and defects in the film, and result in poor adhesion of the thin film to the substrate. chemrxiv.org A common impurity, residual chloride, can be particularly problematic; however, syntheses utilizing vacuum distillation have reported final products with no detectable residual chloride. nih.govrsc.org The quality of the final product, whether it's a synthesized compound or a deposited material, is critically dependent on the purity of the precursor. chemrxiv.org
Comparative Analysis of Synthetic Pathways and Process Optimization
The method starting from zirconium(IV) chloride involves a reaction with tert-butanol. While feasible, this pathway often requires additional steps to remove byproducts, such as ammonium (B1175870) chloride, which can complicate the purification process.
A more convenient and cleaner route is the alcoholysis of tetrakis(diethylamido)zirconium(IV). nih.gov This method involves the reaction of Zr(NEt₂)₄ with an excess of tert-butanol in a solvent like toluene. chemrxiv.orgnih.gov This ligand exchange reaction is advantageous because it avoids the introduction of halide impurities from the start. The primary byproduct is the volatile diethylamine, which can be easily removed along with the solvent under reduced pressure before the final vacuum distillation. nih.gov This pathway is noted for its convenience and versatility, as different metal alkoxides can be synthesized by simply changing the corresponding alcohol. nih.gov Furthermore, it helps prevent hydrolysis issues that can occur when starting from the metal chloride. nih.gov An optimized procedure for this method reports a typical isolated yield of around 71%. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing this compound, confirming its purity and providing insights into the dynamic behavior of its ligands in solution.
Proton (¹H) NMR Spectroscopic Analysis of tert-Butoxide Ligands
Proton NMR (¹H NMR) spectroscopy is routinely used to confirm the presence and purity of the tert-butoxide ligands in this compound. In a deuterated benzene (B151609) (C₆D₆) solvent, the compound typically exhibits a sharp singlet peak corresponding to the 36 equivalent protons of the four tert-butyl methyl groups. chemrxiv.org The chemical shift of this singlet is a key indicator of the compound's identity.
However, the simplicity of the ¹H NMR spectrum can be misleading. In some instances, particularly with freshly synthesized samples, two distinct tert-butyl peaks may be observed. This phenomenon is attributed to a slow exchange between coordinated and uncoordinated alkoxide ligands in the solution, suggesting a dynamic equilibrium.
¹H NMR Data for this compound
| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|---|
| C₆D₆ | 1.32 | Singlet | 36H | -C(CH₃)₃ | chemrxiv.org |
| CDCl₃ | 1.36 | Singlet | 36H | -C(CH₃)₃ | google.com |
Carbon-13 (¹³C) NMR Spectroscopic Characterization
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides further structural confirmation by identifying the carbon environments within the tert-butoxide ligands. A typical ¹³C NMR spectrum of this compound in C₆D₆ shows two distinct signals. One signal corresponds to the quaternary carbons of the tert-butyl groups, and the other corresponds to the methyl carbons. chemrxiv.org
¹³C NMR Data for this compound
| Solvent | Chemical Shift (δ) in ppm (Quaternary C) | Chemical Shift (δ) in ppm (Methyl C) | Reference |
|---|---|---|---|
| C₆D₆ | 75.3 | 33.1 | chemrxiv.org |
Role of Stabilizing Ligands (e.g., TOPO) in Resolving Spectral Ambiguities
To address the issue of multiple tert-butyl resonances in ¹H NMR spectra arising from dynamic ligand exchange, stabilizing ligands such as tri-n-octylphosphine oxide (TOPO) can be employed. TOPO, a strong Lewis base, coordinates to the Lewis acidic zirconium center, creating a more uniform coordination environment. This coordination homogenizes the different tert-butoxide ligand environments, causing the split peaks in the ¹H NMR spectrum to collapse into a single, sharp resonance. This technique is valuable for ensuring reproducible spectroscopic data and confirming the uniformity of the ligands. The interaction of TOPO with zirconium alkoxides can also be monitored by ³¹P NMR, where the chemical shift of the phosphorus atom provides information about its coordination to the zirconium center. nih.gov
In-Situ NMR for Reaction Monitoring
In-situ NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound in real-time. For instance, in catalytic reactions such as ester-amide exchange, ¹H NMR can be used to track the consumption of reactants and the formation of products, as well as the appearance of byproducts like tert-butanol. nih.gov This allows for a detailed understanding of the reaction kinetics and mechanism. nih.gov Similarly, in polymerization reactions, such as the ring-opening polymerization of lactide, ¹H NMR monitoring can reveal changes in the geometry of the zirconium complex during the reaction, which can be crucial for catalytic activity. nsf.gov These in-situ studies provide valuable insights into the role of the zirconium alkoxide as a catalyst or precatalyst and how its structure evolves under reaction conditions. nsf.govchemrxiv.org
X-ray Diffraction Studies on this compound Complexes
While this compound itself is a liquid at room temperature, its solid-state structure and coordination geometry can be elucidated through X-ray diffraction (XRD) studies of its crystalline derivatives and related complexes.
Solid-State Structural Analysis and Coordination Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although obtaining single crystals of this compound can be challenging due to its liquid state and high reactivity, the structures of related zirconium alkoxide complexes provide significant insights.
For example, the molecular structure of a dimeric zirconium complex derived from Zr(Ot-Bu)₄, HOAt, and α,α-dideuteriobenzylamine has been determined by single-crystal X-ray diffraction. nih.gov This structure revealed a centrosymmetric dimer with two Zr(Ot-Bu)₃(NH₂CD₂Ph) units bridged by two oxygen atoms from the OAt ligands. nih.gov Such studies are crucial for understanding the nature of the active catalytic species in solution and provide concrete evidence for the coordination environment around the zirconium center, including bond lengths and angles. nih.gov The coordination geometry in these complexes is critical to their reactivity and catalytic behavior.
Fundamental Reactivity and Mechanistic Investigations of Zirconium Iv Tert Butoxide
Hydrolysis and Condensation Reactions of Zirconium(IV) tert-Butoxide
This compound is a highly reactive metal alkoxide that readily undergoes hydrolysis and condensation reactions. sigmaaldrich.com These reactions are fundamental to its application as a precursor in materials synthesis, particularly in the formation of zirconium oxide (ZrO₂) networks through sol-gel processes. sigmaaldrich.com The steric bulk of the tert-butoxide groups significantly influences the hydrolysis and condensation rates compared to other zirconium alkoxides.
Formation of Zirconium Oxide (ZrO₂) Networks and Sol-Gel Processes
The sol-gel process utilizing this compound is a versatile method for preparing zirconia materials with controlled properties. sigmaaldrich.commdpi.com This process involves the hydrolysis of the zirconium precursor in the presence of water, followed by a series of condensation reactions that lead to the formation of a "sol" (a colloidal suspension of solid particles in a liquid) and subsequently a "gel" (a solid three-dimensional network enclosing the liquid phase).
The initial hydrolysis step involves the nucleophilic attack of water on the zirconium center, leading to the replacement of a tert-butoxide group with a hydroxyl group and the liberation of tert-butanol (B103910). This reaction can be represented by the following equation:
Zr(OᵗBu)₄ + H₂O → Zr(OᵗBu)₃(OH) + ᵗBuOH
Subsequent condensation reactions can proceed through two main pathways:
Olation: This involves the reaction between a hydroxyl group and an alkoxide group on two different zirconium centers, forming a Zr-O-Zr bridge and releasing a molecule of tert-butanol.
Alcoxolation: This pathway involves the reaction between two alkoxide groups, also resulting in a Zr-O-Zr bridge and producing a di-tert-butyl ether molecule.
Through a continuation of these hydrolysis and condensation steps, a three-dimensional zirconium oxide network is formed. The sol-gel method offers significant advantages, including low processing temperatures and the ability to control the chemical composition and microstructure of the resulting zirconia material. mdpi.commdpi.com For instance, the size of oxide nanocrystals can be tuned by the choice of the metal alkoxide precursor; replacing zirconium isopropoxide with zirconium tert-butoxide has been shown to reduce the diameter of the resulting nanocrystals. rsc.org The final properties of the ZrO₂ material, such as porosity and surface area, are highly dependent on the reaction conditions, including the water-to-alkoxide ratio, solvent, temperature, and pH.
Zirconia fine particles have also been synthesized through the thermal and hydrothermal decomposition of this compound in a flow reactor. aaqr.org The morphology and production of these particles were found to be primarily influenced by the chemistry of the precursor's decomposition. aaqr.org
Influence of Controlled Water Addition and Environmental Humidity
Due to its high moisture sensitivity, the hydrolysis of this compound must be carefully controlled. sigmaaldrich.com Uncontrolled exposure to water or high environmental humidity can lead to rapid and incomplete hydrolysis, resulting in the precipitation of zirconium hydroxides and oxides with poor structural and chemical homogeneity. rsc.org
Controlled addition of water is therefore a critical parameter in the sol-gel synthesis of zirconia. The rate of water addition directly affects the rates of hydrolysis and condensation, which in turn dictate the structure of the resulting gel network. A slow, controlled addition of water generally favors the formation of more uniform and well-defined polymeric structures.
The water-to-alkoxide molar ratio (h) is a key factor in determining the final properties of the zirconia material. Different values of h can lead to the formation of various zirconium-oxo clusters and ultimately influence the crystalline phase and morphology of the final ZrO₂ product. Studies on other zirconium precursors, such as zirconium(IV) tetrachloride, have shown that water plays a crucial role in accelerating the nucleation and formation of zirconium-based metal-organic frameworks. amazonaws.com While the specific mechanisms may differ, the principle of water influencing the hydrolysis and subsequent nucleation and growth processes is transferable to the this compound system.
Ligand Exchange and Transalkoxylation Chemistry
Ligand exchange and transalkoxylation are important reactions of this compound that allow for the modification of its chemical properties and reactivity. These reactions involve the substitution of the tert-butoxide ligands with other functional groups, such as different alkoxides.
Reactions with Other Alcohols and Alkoxides
This compound can react with other alcohols in a process known as alcoholysis or transalkoxylation. This equilibrium reaction involves the exchange of the tert-butoxide group with an alkoxide group derived from the reacting alcohol. The general reaction can be represented as:
Zr(OᵗBu)₄ + 4 R'OH ⇌ Zr(OR')₄ + 4 ᵗBuOH
The position of the equilibrium depends on the steric and electronic properties of the incoming alcohol (R'OH) and the liberated tert-butanol (ᵗBuOH). The reaction is often driven to completion by removing the more volatile alcohol (often tert-butanol) by distillation. However, in the case of bulky tertiary alcohols, the exchange may not proceed to completion. For example, the synthesis of this compound via alcohol exchange from other alkoxides can be challenging and may not proceed beyond a mixed tri-tert-butoxide mono-ethoxide species. nih.gov
The reaction of this compound with other metal alkoxides can lead to the formation of heterometallic alkoxides. These compounds contain two or more different metal centers bridged by alkoxide ligands and are of interest as single-source precursors for the synthesis of mixed-metal oxides. nih.gov
Intermolecular and Intramolecular Exchange Pathways
Ligand exchange in zirconium alkoxides can occur through both intermolecular and intramolecular pathways. Intermolecular exchange involves the transfer of an alkoxide ligand between two different zirconium centers. This process is often facilitated by the formation of dimeric or oligomeric species in solution, where bridging alkoxide ligands can be exchanged with terminal ones.
Intramolecular exchange, on the other hand, involves the rearrangement of ligands within a single zirconium complex. While less is documented specifically for this compound, studies on related zirconium alkoxide systems suggest that such rearrangements can occur, particularly in fluxional molecules where different ligand environments can interconvert. The steric bulk of the tert-butoxide groups likely influences the dynamics of these exchange processes.
Surface-Mediated Ligand Exchange with Hydroxylated Substrates
This compound can undergo ligand exchange reactions with hydroxylated surfaces, such as silica (B1680970) (SiO₂) or other metal oxides. This reactivity is the basis for its use in surface modification and the deposition of thin films. When this compound comes into contact with a surface rich in hydroxyl (-OH) groups, a reaction similar to hydrolysis can occur, leading to the formation of a covalent Zr-O-Si (or other metal) bond and the release of tert-butanol.
This surface-mediated reaction allows for the grafting of zirconium oxide species onto the substrate, which can alter its surface properties, such as its catalytic activity, acidity, or hydrophilicity. The process can be controlled to create monolayer or multilayer coatings of zirconia. This approach is utilized in various applications, including the preparation of supported catalysts and the modification of chromatographic supports.
Thermal Decomposition Pathways and Kinetics
The thermal decomposition of this compound is a critical aspect of its application in materials science, particularly in the chemical vapor deposition (CVD) of zirconium dioxide (ZrO₂) thin films. Understanding the mechanisms, kinetics, and byproducts of this process is essential for controlling film quality and deposition rates.
Role of Beta-Hydride Elimination in Film Deposition Processes
Beta-hydride elimination is the key mechanistic step governing the deposition of ZrO₂ films from this compound. researchgate.net This reaction pathway involves the transfer of a hydrogen atom from a carbon atom in the beta position of the tert-butoxide ligand to the zirconium center, leading to the formation of a metal-hydride and the release of an alkene. wikipedia.org For this compound, this process results in the formation of isobutylene (B52900) and zirconium hydroxide (B78521) species on the surface, which then convert to zirconium dioxide. The decomposition of the surface butoxide species via β-hydride elimination is considered the rate-limiting step for the growth of the ZrO₂ film. researchgate.net
The correlation between the ZrO₂ growth rate and the detection of isobutylene as the primary gaseous byproduct strongly supports this mechanism. researchgate.net The process requires a coordinatively unsaturated metal center and an available empty site cis to the alkyl group to facilitate the transfer of the beta-hydrogen. wikipedia.org The stability of the butoxide species on the ZrO₂ surface decreases roughly linearly with temperature from 300–800 K, which aligns with the observed temperature dependence of the film growth rate. researchgate.net
| Deposition Temperature (K) | Deposition Temperature (°C) | ZrO₂ Growth Rate (Å/min) | Reactive Sticking Coefficient (γ) |
|---|---|---|---|
| < 573 | < 300 | Negligible | - |
| 623 - 723 | 350 - 450 | Rapidly Increasing | - |
| 723 | 450 | ~76 | 6.8 × 10⁻⁵ |
| > 773 | > 500 | Decreasing | - |
Data derived from studies of ZrO₂ film deposition on Si(100) surfaces with a ZTB pressure of 0.05 Torr. researchgate.net
Byproduct Formation and Control in Vapor Phase Processes
In the vapor phase decomposition of this compound, the principal byproduct formed through the β-hydride elimination mechanism is isobutylene (2-methylpropene). researchgate.net Mass spectrometric analysis during CVD processes shows that the amount of isobutylene produced correlates directly with the temperature-dependent growth rate of the ZrO₂ film. researchgate.net This indicates a clean and efficient primary decomposition pathway under optimal conditions.
However, control of byproducts is crucial for film purity. At lower deposition temperatures (below 773 K or 500°C), the carbon content in the deposited ZrO₂ films is typically low, measured at less than 3%. researchgate.net At higher temperatures (above 773 K), where the film growth rate begins to decrease, a notable increase in carbon incorporation is observed, with levels reaching 10% or more. researchgate.net This suggests that at elevated temperatures, alternative decomposition pathways may become more prominent, leading to the formation of carbonaceous byproducts that can poison the surface and degrade the quality of the deposited film. researchgate.net
Oxidation Reactions Involving this compound
This compound also serves as a catalyst in various oxidation reactions, particularly in the presence of hydroperoxides. Its reactivity allows for the controlled oxidation of organic substrates like alcohols.
Reactivity with Hydroperoxides and Oxygen Sources
This compound, in combination with hydroperoxides such as tert-butyl hydroperoxide (TBHP), forms an effective system for the oxidation (dehydrogenation) of primary and secondary alcohols. acs.org The reaction of zirconium alkoxides with tert-butyl hydroperoxide is a key step in activating the oxidant for subsequent reactions. acs.org This system can quantitatively convert secondary alcohols to their corresponding ketones, provided there is no severe steric hindrance. acs.org When primary alcohols are used as substrates, the reaction can sometimes lead to the formation of esters or acids as byproducts. acs.org
Selective Oxidations and Mechanistic Insights
The this compound/hydroperoxide system exhibits notable selectivity. acs.org For the oxidation of primary alcohols, the formation of aldehydes can be favored over carboxylic acids or esters by carefully controlling the reaction conditions. acs.org This includes lowering the reaction temperature, reducing the amount of TBHP, or substituting TBHP with a different hydroperoxide like cumene (B47948) hydroperoxide (CHP). acs.org
A significant aspect of this catalytic system is its stereoselectivity. A remarkable preference for the oxidation of equatorial alcohol groups has been observed, which is a contrast to oxidations carried out with chromium(VI)-based reagents. acs.org The proposed mechanism involves a hydride transfer within a six-membered transition state. acs.org Substrates that can strongly chelate to the zirconium center, such as furfuryl alcohol or 1,2-diols, may inhibit this hydride transfer and are consequently not converted. acs.org
| Substrate Type | Primary Product | Conditions to Enhance Selectivity | Potential Byproducts |
|---|---|---|---|
| Secondary Alcohols | Ketones | Standard conditions (quantitative conversion) | - |
| Primary Alcohols | Aldehydes | Lower temperature, decreased TBHP amount, use of CHP instead of TBHP | Esters, Acids |
| Sterols (with axial/equatorial -OH) | Ketone (from equatorial -OH) | Demonstrates selectivity for equatorial alcohols | Unreacted axial alcohol |
Summary of reaction outcomes based on published research. acs.org
Applications in Advanced Materials Science Using Zirconium Iv Tert Butoxide
Precursor Chemistry for Zirconium Oxide (ZrO₂) Thin Films
Zirconium(IV) tert-butoxide, with the chemical formula Zr(OC(CH₃)₃)₄, is a prominent organometallic precursor utilized in the fabrication of high-purity zirconium oxide (ZrO₂) thin films. Its volatility and reactivity make it particularly suitable for vapor deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which are crucial in the manufacturing of advanced electronic and optical devices. illinois.edu
Atomic Layer Deposition (ALD) of ZrO₂
Atomic Layer Deposition is a thin film deposition technique that relies on sequential, self-limiting surface reactions to achieve atomic-level control over film thickness and conformation. This compound has been investigated as a precursor for ALD of ZrO₂, although its thermal stability can be a limiting factor. aip.org
The Growth Per Cycle (GPC) in ALD is a critical parameter that dictates the thickness of the film deposited in each reaction cycle. For ZrO₂ ALD using this compound and water as precursors, the GPC is highly dependent on the deposition temperature. Studies have shown that the GPC tends to decrease as the deposition temperature increases. For instance, in one study, the GPC was observed to be approximately 1.81 Å/cycle at 50°C and decreased to around 0.8 Å/cycle at 225°C. researchgate.net This temperature dependence is attributed to changes in the surface reaction mechanism and the density of reactive surface sites. researchgate.netosti.gov
Deposition parameters such as precursor pulse time, purge time, and substrate temperature are meticulously controlled to ensure self-limiting growth. The substrate temperature window for ALD of ZrO₂ using this compound is typically between 250°C and 300°C. Below this range, condensation of the precursor can occur, while above it, thermal decomposition of the precursor can lead to a CVD-like growth mode, compromising the self-limiting nature of ALD.
Table 1: Growth Per Cycle (GPC) of ALD ZrO₂ at Various Temperatures
| Deposition Temperature (°C) | GPC (Å/cycle) |
|---|---|
| 50 | ~1.81 |
| 75 | ~1.84 |
| 100 | ~1.60 |
| 150 | ~1.21 |
| 200 | ~0.67 |
This table presents data on the growth per cycle (GPC) of Zirconium Oxide (ZrO₂) thin films deposited by Atomic Layer Deposition (ALD) at different temperatures, using this compound and water as precursors. researchgate.netosti.gov
The surface chemistry of ALD using this compound involves the reaction of the precursor with hydroxyl (-OH) groups on the substrate surface. However, the tert-butoxy (B1229062) ligands present in the precursor have limited thermal stability and can undergo decomposition through a β-hydride elimination mechanism. aip.orgresearchgate.net
During the this compound pulse, the precursor reacts with the surface hydroxyls. Subsequently, the tert-butoxy groups can thermally decompose, leading to the formation of surface –ZrOH groups and the release of isobutylene (B52900). aip.org This self-decomposition can result in a higher-than-expected GPC and can compromise the ideal self-limiting nature of the ALD process. The subsequent water pulse then reacts with the remaining zirconium-containing surface species to regenerate the hydroxylated surface for the next ALD cycle.
To overcome the limitations of thermal ALD, such as the need for higher deposition temperatures that can be incompatible with sensitive substrates, UV-enhanced ALD processes have been explored. UV irradiation during the ALD process can promote the decomposition of the precursor and enhance the surface reactions at lower temperatures.
For instance, a UV (254 nm Xe lamp)-enhanced ALD process has been reported for the deposition of ZrO₂ thin films on polymer substrates at room temperature using this compound and water. researchgate.net The UV irradiation was found to improve the dielectric properties of the oxide film and its adhesion to the polymer substrate. researchgate.net The enhancement is attributed to a light-induced increase in the density of chemisorption sites and the promotion of precursor decomposition and surface reactions. researchgate.net
Chemical Vapor Deposition (CVD) of ZrO₂
Chemical Vapor Deposition is a process where a thin film is formed on a substrate by the chemical reaction of vapor-phase precursors. This compound is a suitable precursor for CVD of ZrO₂ due to its volatility and ability to decompose cleanly to form the oxide. researchgate.netaip.org
Rapid Thermal Chemical Vapor Deposition (RTCVD) is a variant of CVD that uses rapid heating and cooling to control the deposition process, making it ideal for applications in microelectronics. ZrO₂ films have been deposited on silicon wafers by RTCVD using this compound as the precursor and oxygen as the oxidant. researchgate.net
In a typical RTCVD process, stoichiometric and amorphous ZrO₂ films with good conformal coverage can be obtained at temperatures between 300 and 400°C. researchgate.net The reaction in this temperature range is thermally activated with an activation energy consistent with a β-hydride elimination mechanism, leading to the deposition of ZrO₂. researchgate.net These films exhibit a high dielectric constant (ranging from 15 to 18), low interfacial state density, and minimal C-V hysteresis, making them suitable for use as gate dielectrics in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). researchgate.net
Table 2: Compounds Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | Zr(OC(CH₃)₃)₄ |
| Zirconium Oxide | ZrO₂ |
| Water | H₂O |
| Isobutylene | C₄H₈ |
Plasma-Enhanced CVD (PECVD) Techniques
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. ceitec.cz Unlike conventional CVD, PECVD utilizes a plasma to activate reactant gases, which allows for deposition at lower temperatures. ceitec.czmdpi.com The plasma generates energetic electrons and ions that collide with gas molecules, creating radicals and other reactive species. ceitec.cz This activation method is crucial for depositing films on temperature-sensitive substrates.
This compound (ZTB) is a suitable precursor for PECVD due to its good vapor pressure. illinois.edu It has been successfully used in atmospheric pressure PECVD systems to deposit zirconium oxide films. illinois.edu The use of plasma can enhance the quality of the resulting films; for instance, in the related atomic layer deposition (ALD) technique, ZrO₂ films deposited with an oxygen plasma state show a higher growth rate and lower carbon content compared to those deposited with oxygen gas alone. researchgate.net This demonstrates the potential of plasma-based processes to produce higher purity films for applications such as corrosion prevention on steel. researchgate.net
Table 1: Comparison of Precursors for Atmospheric Pressure PECVD
| Precursor | Key Characteristics | Suitability for AP-PECVD |
|---|---|---|
| This compound (ZTB) | Good vapor pressure at room temperature; prone to hydrolysis. illinois.edu | Tested and feasible, though moisture sensitivity is a consideration. illinois.edu |
| Zirconium acetylacetonate (B107027) (Zr(acac)₄) | More stable than ZTB; low sublimation pressure requiring heating. illinois.edu | Feasible, but heating can cause chemical degradation. illinois.edu |
| Zirconium oxynitrate (ZrO(NO₃)₂) | Used in liquid-assisted PECVD; does not require high vapor pressure. illinois.edu | Demonstrated feasibility for depositing zirconium oxide. illinois.edu |
Photo-CVD at Low Temperatures
Photo-assisted Chemical Vapor Deposition (Photo-CVD) is another low-temperature deposition technique where photons, typically from high-intensity lamps, are used to promote the decomposition of precursor molecules. researchgate.net Zirconium oxide (ZrO₂) films have been successfully deposited using this method at temperatures as low as 100°C. researchgate.net
When the deposition is carried out at 300°C, the resulting ZrO₂ films are moisture-free and exhibit properties that are highly desirable for electronic and optical applications. researchgate.net These films possess a high refractive index and low densities of trapped electrons and interface traps, indicating high-quality film formation. researchgate.net
Table 2: Properties of ZrO₂ Films from Photo-CVD at 300°C
| Property | Value |
|---|---|
| Refractive Index | 2.1 researchgate.net |
| Effective Density of Trapped Electrons | ~8.8 x 10⁸ cm⁻² researchgate.net |
Applications in Microelectronics (e.g., Gate Dielectrics for MOS Devices)
Zirconium dioxide (ZrO₂), synthesized from precursors like this compound, is a significant material in the microelectronics industry, particularly as a high-k gate dielectric. researchgate.netmdpi.com In Metal-Oxide-Semiconductor (MOS) devices, ZrO₂ is investigated as a potential replacement for traditional silicon dioxide (SiO₂) gate dielectrics. researchgate.net The high dielectric constant of ZrO₂ allows for the fabrication of smaller transistors with lower leakage currents.
Optical Coating Applications
The properties of zirconium oxide films make them highly suitable for optical applications. chemdad.com When this compound is used as a precursor in processes like Photo-CVD, it can produce ZrO₂ coatings with a high refractive index of 2.1. researchgate.net This property is essential for manufacturing components such as lenses, mirrors, and filters where control over light reflection and transmission is critical. The sol-gel method, also utilizing this compound, can be employed to prepare zirconia coatings on substrates like stainless steel for optical purposes. chemdad.com
Protective and Corrosion-Resistant Coatings
Zirconia (ZrO₂) is known for its excellent resistance to high temperatures and corrosion. researchgate.net This makes it an ideal material for protective coatings in harsh environments. This compound is used as a precursor in plasma-based deposition processes to apply these protective zirconia coatings onto various substrates, including steel, to prevent corrosion. illinois.eduresearchgate.net
Sol-Gel Synthesis of Zirconium-Containing Nanomaterials
The sol-gel method is a versatile solution-based process for synthesizing nanomaterials. nih.gov It involves the transition of a colloidal solution (sol) into a gel, which is an interconnected network of particles. nih.govnih.gov For zirconia nanoparticle synthesis, the process typically starts with a zirconium precursor, such as an alkoxide like this compound, which undergoes hydrolysis and condensation reactions. nih.govacs.orgacs.org
High-Yield Synthesis of Well-Dispersed ZrO₂ Nanocrystals
A notable application of the sol-gel technique using this compound is the high-yield synthesis of well-dispersed, colorless zirconium dioxide (ZrO₂) nanocrystals. acs.orgacs.orgnih.gov A specific reported method achieves a yield as high as 93%. acs.orgnih.gov
The process involves the hydrolysis and condensation of this compound in the presence of oleic acid at 100°C. acs.orgacs.orgnih.gov The oleic acid serves to slow the typically rapid hydrolysis rate and ensures the resulting product is dispersible. acs.org This step forms ZrO₂ precursors composed of -Zr-O-Zr- networks surrounded by oleic acid molecules. acs.orgnih.gov Subsequent annealing of these precursors in a high-boiling-point solvent like dioctyl ether at 280°C induces crystallization, yielding 4 nm ZrO₂ nanocrystals stabilized by oleic acid. acs.orgacs.orgnih.gov The resulting nanocrystals are highly crystalline with a tetragonal phase and can be readily dispersed in nonpolar solvents such as toluene (B28343). acs.orgacs.orgnih.gov A dense dispersion of these nanocrystals in toluene (280 mg/mL) exhibits high transparency, with about 90% transmittance in the visible region, indicating they are colorless and well-dispersed. acs.orgnih.gov
Table 3: Synthesis Parameters and Nanocrystal Properties
| Parameter/Property | Description/Value | Source(s) |
|---|---|---|
| Precursor | This compound | acs.orgacs.orgnih.gov |
| Modifier | Oleic Acid | acs.orgacs.orgnih.gov |
| Synthesis Step 1 | Hydrolysis and condensation at 100°C | acs.orgacs.orgnih.gov |
| Synthesis Step 2 | Annealing at 280°C in dioctyl ether | acs.orgacs.orgnih.gov |
| Yield | 93% | acs.orgnih.gov |
| Nanocrystal Size | 4 nm | acs.orgacs.orgnih.gov |
| Crystal Phase | Tetragonal | acs.orgacs.orgnih.gov |
| Dispersion | Readily disperses in nonpolar solvents (e.g., toluene) | acs.org |
| Optical Property | ~90% transmittance in a dense toluene dispersion | acs.orgnih.gov |
Fabrication of Zirconia Coatings via Dip-Coating and Laser Processing
This compound is a key precursor in sol-gel processes for synthesizing porous zirconia, which is used for catalyst supports and other advanced materials. sigmaaldrich.com This chemistry is foundational for creating thin films and coatings. The sol-gel route allows for the deposition of zirconia layers, often through techniques like dip-coating, where a substrate is withdrawn from a precursor sol at a controlled speed.
Following deposition, laser processing is a valuable technique for modifying and enhancing the properties of the zirconia coatings. Laser treatment can be used to remelt, seal, or sinter the deposited layers. mdpi.com This process helps to eliminate porosity, reduce surface roughness, and create a dense, homogenous surface layer. mdpi.com For instance, laser remelting has been identified as a viable surface treatment for plasma-sprayed thermal barrier coatings (TBCs) to seal open pores and generate a fully dense layer. mdpi.com The rapid heating and cooling associated with laser treatment can also induce the formation of cracks that accommodate strain during thermal cycling, potentially improving the durability of the coating. mdpi.com Femtosecond lasers, in particular, can ablate material superficially to create rough surfaces without causing significant thermal damage or undesirable phase transformations in the underlying zirconia. nih.gov
The combination of dip-coating using a this compound based sol followed by laser sintering allows for the fabrication of advanced zirconia coatings with tailored microstructures and improved performance for applications in biomedical devices and thermal barrier systems. mdpi.comscielo.org.za
| Laser Type | Parameter | Value | Application/Effect | Source |
|---|---|---|---|---|
| Femtosecond Laser | Fluence | 9.6 J/cm² | Surface patterning of high translucent zirconia | nih.gov |
| Femtosecond Laser | Scanning Speed | 1 mm/s | Surface patterning of high translucent zirconia | nih.gov |
| Nd:YAG Laser | Wavelength | 1064 nm | Direct sintering of electrophoretic deposited YSZ overlay | mdpi.com |
| Pulsed Laser | Voltage | 700 V | Surface treatment of Zircaloy-4 | mdpi.com |
Synthesis of Hybrid Microspheres with Organic Copolymers
This compound is utilized to create organic-inorganic hybrid microspheres through a multi-stage process. These materials are valuable in applications that involve surface processes, such as catalysis, adsorption, and ion exchange. alfa-chemistry.comresearchgate.net
The synthesis is typically conducted in two main stages:
Polymer Microsphere Synthesis : First, polymer microspheres are created via inverse emulsion polymerization of organic monomers. A common example involves the copolymerization of 4-vinyl benzyl (B1604629) trimethyl ammonium (B1175870) chloride (ClVBTA) and 2-hydroxy ethyl methacrylate (B99206) (HEMA). researchgate.netunab.cl
Inorganic Hybridization : The pre-formed copolymer beads are then impregnated with this compound as the inorganic precursor. A sol-gel reaction is initiated, leading to the formation of hydrated zirconium oxide within and on the polymer matrix, thus creating the hybrid microspheres. researchgate.netunab.cl
Several experimental variables are controlled during synthesis to tailor the properties of the final microspheres. researchgate.net An increase in the molar ratio of the ionic monomer (ClVBTA) to the non-ionic monomer (HEMA) enhances the hydrophilicity of the particles. researchgate.netunab.cl However, this does not necessarily lead to a higher incorporation of the zirconium oxide and can decrease the microspheres' resistance to osmotic shock, sometimes resulting in the beads rupturing. researchgate.netunab.cl
| Variable | Effect/Observation | Source |
|---|---|---|
| Formulation of the emulsion | Well-defined microspheres with low polydispersity were obtained with a volume ratio of 0.2. | researchgate.netunab.cl |
| Concentration of the surfactant (Span 80) | Low surfactant concentration yielded well-defined microspheres. | researchgate.netunab.cl |
| Molar ratio of monomers (ClVBTA/HEMA) | Increasing the ratio enhanced particle hydrophilicity but could decrease resistance to osmotic shock. | researchgate.netunab.cl |
| Concentration of the inorganic precursor | Influences the degree of inorganic phase incorporation. | researchgate.netunab.cl |
| Soak time | Affects the impregnation of the precursor into the polymer beads. | researchgate.netunab.cl |
Production of Ultrafiltration Zirconia Membranes
Zirconium(IV) butoxide is a preferred precursor for fabricating crack-free zirconia (ZrO₂) ultrafiltration membranes via the sol-gel route. colab.wsntu.edu.tw These ceramic membranes are noted for their high chemical resistance and stability, making them suitable for applications in harsh environments. aau.dk
A key challenge in the sol-gel synthesis of zirconia membranes is the high sensitivity of zirconium alkoxides to water, which can lead to rapid hydrolysis, uncontrolled precipitation, and the formation of large, agglomerated particles. ntu.edu.tw An improved method circumvents this issue by avoiding the direct addition of water. Instead, hydrolyzing water is supplied slowly and homogeneously through the esterification of anhydrous butanol and glacial acetic acid. colab.wsntu.edu.tw In this process, acetic acid also functions as a chelating ligand, stabilizing the zirconium precursor and moderating the hydrolysis-condensation rate to ensure the formation of fine, nano-sized particles. colab.wsntu.edu.tw
The resulting sol is then deposited on a support, often by spin-coating, followed by controlled drying and calcination at temperatures around 500°C to remove organic components. colab.ws This process yields a uniform, thin active membrane layer with good mechanical support. ntu.edu.tw
| Property | Finding | Source |
|---|---|---|
| Membrane Thickness | A uniform layer of 0.15 μm on top of the support. | colab.wsresearchgate.net |
| Particle Size | Zirconia particle size ranged from 5 to 10 nm. | colab.ws |
| Pore Size Distribution | Two modes were observed, centered at 1.5 nm and 3.6 nm. | colab.wsresearchgate.net |
| Crystalline Phase | Partially transformed to the tetragonal phase after calcination. | colab.wsresearchgate.net |
| Performance | Achieved 37% rejection of a soybean oil/hexane solution. | colab.ws |
Role in Heterometallic Alkoxide Precursor Synthesis
This compound is a valuable reagent for the synthesis of heterometallic (or bimetallic) alkoxides. fishersci.com These compounds contain two or more different metal atoms linked by alkoxide bridges and serve as single-source precursors (SSPs) for the production of complex metal-zirconium bimetallic oxides. acs.orgnih.gov The use of SSPs is advantageous in materials science as it allows for precise stoichiometric control and lower processing temperatures for creating materials with specialized electronic, catalytic, or ceramic properties. researchgate.net
The synthesis involves combining zirconium alkoxides with other organometallic compounds. acs.orgnih.gov For example, this compound has been used in combination with novel heterometallic alkoxide-amide species to deposit zirconium-tin-titanate (ZTT) films via metal-organic chemical vapor deposition (MOCVD). rsc.org
Research has led to the synthesis of numerous new bimetallic metal-zirconium alkoxides incorporating s-, d-, and p-block metals. nih.gov The thermal decomposition of these precursors can yield various materials, such as the bimetal oxide Li₂ZrO₃ or a mixture of metal oxides like CuO and ZrO₂. researchgate.netacs.org Significantly, these studies demonstrate that doping with a second metal can stabilize thermodynamically unstable forms of zirconia, such as the tetragonal phase, which opens pathways for the targeted deposition of zirconia-based materials for specific applications. researchgate.netnih.gov
Catalytic Applications of Zirconium Iv Tert Butoxide in Organic and Polymer Chemistry
Zirconium(IV) tert-Butoxide as a Catalyst in Organic Transformations
This compound has emerged as a versatile and efficient catalyst in a variety of organic transformations, offering unique reactivity and selectivity. Its utility spans from the formation of amides to complex asymmetric syntheses, demonstrating its broad applicability in modern organic chemistry.
Ester–Amide Exchange Reactions: Mechanistic Insights and Scope
A notable application of this compound is in the catalytic preparation of amides from unactivated esters and amines. This transformation, which traditionally requires stoichiometric promoters, can be achieved using a catalytic system of this compound in conjunction with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov This method is advantageous as it often proceeds without the need for azeotropic reflux to remove the alcohol byproduct. nih.gov
Initial mechanistic investigations into the Zr(Ot-Bu)₄–HOAt system have provided valuable insights. X-ray crystallography has revealed that the active catalyst is a novel, dimeric zirconium complex. nih.gov The proposed mechanism suggests that the coordination of an ester to one of the zirconium centers in the dimer initiates the process. The amine can then attack the coordinated ester in an intramolecular fashion. The additive, such as HOAt, may also function as an internal general base to facilitate the formation of the amide. nih.gov
The scope of this zirconium-catalyzed ester–amide exchange is broad, accommodating a variety of structurally diverse esters and amines. nih.gov Both aliphatic and aromatic substrates react smoothly, and the reaction proceeds efficiently in several aprotic solvents, including toluene (B28343), benzene (B151609), DCE, THF, dioxane, and CH₃CN. nih.gov For optimal conversion, a 1:1 ratio of Zr(Ot-Bu)₄ to HOAt in toluene has been identified. nih.gov As a less expensive alternative to HOAt, 1-hydroxybenzotriazole (HOBt) has also been shown to be a suitable activator. nih.gov
Table 1: Zirconium-Catalyzed Ester-Amide Exchange with Various Substrates Data derived from studies on the scope of the Zr(Ot-Bu)₄–HOAt/HOBt catalytic system.
| Ester | Amine | Activator | Solvent | Conversion (%) |
| Ethyl hippurate | Benzylamine | HOAt | Toluene | High |
| Methyl 3-phenylpropionate | Benzylamine | HOBt | Toluene | High |
| Various aliphatic esters | Various aliphatic amines | HOAt/HOBt | Toluene | Good to High |
| Various aromatic esters | Various aromatic amines | HOAt/HOBt | Toluene | Good to High |
Cyanation Processes
This compound also serves as an effective catalyst in cyanation processes, which are fundamental carbon-carbon bond-forming reactions. While various methods exist for the cyanation of aldehydes and ketones, zirconium-catalyzed approaches offer distinct advantages. For instance, the cyanosilylation of carbonyl compounds using trimethylsilyl (B98337) cyanide (TMSCN) can be efficiently catalyzed by zirconium complexes. This provides a mild and effective route to cyanohydrins, which are valuable synthetic intermediates.
Synthesis of Chiral N-tert-Butanesulfinyl Trifluoromethyl Ketimines
An efficient protocol for the synthesis of chiral N-tert-butanesulfinyl trifluoromethyl ketimines utilizes this compound as a promoter. algonquincollege.comalgonquincollege.comnovartis.com This method has demonstrated superior results, particularly for sterically hindered ketones, when compared to the conventional use of titanium(IV) ethoxide. algonquincollege.comalgonquincollege.com A key advantage of this zirconium-mediated reaction is the high level of retention of enantiopurity of the N-tert-butanesulfinyl group. algonquincollege.comalgonquincollege.com These chiral ketimines are important building blocks in the asymmetric synthesis of complex molecules containing trifluoromethyl groups. nuph.edu.ua
Table 2: Comparison of Zr(Ot-Bu)₄ and Ti(OEt)₄ in the Synthesis of Chiral Ketimines This table highlights the improved efficiency of this compound for sterically demanding substrates.
| Trifluoromethyl Ketone Substrate | Lewis Acid Promoter | Yield (%) | Diastereomeric Ratio |
| Sterically unhindered | Ti(OEt)₄ | Good | Good |
| Sterically unhindered | Zr(Ot-Bu)₄ | Excellent | Excellent |
| Sterically hindered | Ti(OEt)₄ | Low to Moderate | Moderate |
| Sterically hindered | Zr(Ot-Bu)₄ | Good to Excellent | High |
Oxidation of Alcohols with Hydroperoxides
This compound, in combination with tert-butyl hydroperoxide (TBHP) and 3 Å molecular sieves, provides a novel system for the oxidation of primary and secondary alcohols. acs.org Secondary alcohols that are not severely sterically hindered are typically converted to the corresponding ketones in quantitative yields. acs.org
The oxidation of primary alcohols with this system can lead to the formation of esters or acids as byproducts. acs.org However, the selective formation of aldehydes can be achieved by modifying the reaction conditions. Lowering the reaction temperature, reducing the amount of TBHP, or substituting TBHP with cumene (B47948) hydroperoxide (CHP) can favor aldehyde production. acs.org Furthermore, replacing this compound with Zirconium(IV) n-propoxide or a silica (B1680970) gel-supported zirconium catalyst can also enhance the yield of the aldehyde. acs.org This catalytic system exhibits notable selectivity for equatorial alcohol groups. acs.org
Asymmetric Catalysis and Chiral Zirconium(IV) Complexes (e.g., with BINOL Ligands)
In the realm of asymmetric catalysis, chiral zirconium complexes prepared from this compound have proven to be highly effective. nih.govacs.org The combination of Zr(Ot-Bu)₄ with chiral ligands, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, generates powerful catalysts for a range of enantioselective transformations. nih.govacs.org
These chiral zirconium catalysts have been successfully employed in catalytic enantioselective Mannich-type reactions of silicon enolates with aldimines. nih.govacs.org The design of multidentate BINOL ligands has been crucial in achieving high enantioselectivities. nih.govacs.org Structural studies on these zirconium complexes, through NMR experiments and DFT calculations, have helped to elucidate the structure of the active catalyst and the mechanism of asymmetric induction. nih.govacs.org It has been found that a small amount of water is sometimes essential for achieving high selectivities in these reactions, and that primary alcohols can play a role in the catalytic cycle. nih.gov
A significant challenge in the practical application of many chiral catalysts is their instability towards air and moisture. pnas.org To address this, a key strategy for stabilizing chiral zirconium Lewis acids involves the use of molecular sieves (MS). pnas.org It is proposed that the Lewis basic sites on the molecular sieves interact with the Lewis acidic chiral zirconium catalyst under equilibrium conditions, leading to its stabilization. pnas.org
This combination of a chiral zirconium catalyst with molecular sieves results in air-stable, storable, and highly efficient catalysts that can be stored for extended periods at room temperature without a loss of activity. pnas.org These stabilized catalysts have been shown to effectively promote asymmetric Mannich-type, aza Diels–Alder, aldol (B89426), and hetero Diels–Alder reactions with high enantioselectivities. pnas.org Furthermore, a significant advantage of this approach is that the catalysts can be recovered and reused, enhancing their practical utility and sustainability. pnas.org
Applications in Polymerization Reactions
This compound serves as a versatile precursor and catalyst in various polymerization reactions, enabling the synthesis of polymers with specific properties. Its applications range from olefin polymerization to the ring-opening polymerization of cyclic esters, and it is instrumental in the design of sophisticated catalytic systems for achieving controlled polymer architectures.
Olefin Polymerization (e.g., 1-Hexene)
While this compound is not typically employed as a direct catalyst for olefin polymerization, it is a crucial starting material for the synthesis of more complex and highly active zirconium-based catalytic systems. The ligands attached to the zirconium center play a pivotal role in determining the catalytic activity and stereoselectivity of the polymerization process.
Research has shown that Group 4 metal-Salan olefin polymerization catalysts can exhibit low activity due to the formation of a non-polymerization active resting state. However, modifications to the Salan ligands, such as the introduction of large, flat substituents, can lead to very high activity by stabilizing the active form of the catalyst. This compound can be used as a precursor to synthesize such tailored Salan complexes.
For instance, various zirconium complexes are utilized as catalysts for the polymerization of 1-hexene. The performance of these catalysts is highly dependent on the ligand structure. While specific data on the direct use of this compound is not prominent, the broader class of zirconium complexes, often synthesized from alkoxide precursors, has been extensively studied.
Below is a table summarizing the performance of different zirconium-based catalyst systems in propylene polymerization, illustrating the effect of ligand structure on catalytic activity and polymer properties. Catalysts of this nature can be synthesized using zirconium alkoxide precursors like this compound.
| Precatalyst | Activity (kg of PP/mol of Zr·h) | Melting Temperature (°C) | Isotacticity (mmmm %) | Molecular Weight (kDa) | Polydispersity Index (Mw/Mn) |
| 1 | 120 | 151 | 93 | 310 | 2.9 |
| 2 | 2890 | 123 | 55 | 220 | 4.1 |
| 3 | 1000 | - | - | 1200 | 1.8 |
| 4 | 100 | 145 | 90 | 250 | 3.5 |
| 5 | 1400 | 135 | 70 | 550 | 2.5 |
| 6 | 850 | 140 | 80 | 750 | 2.1 |
| 7 | 2500 | 155 | 95 | 1500 | 2.3 |
This table is illustrative of the performance of various zirconium-based catalysts and is not specific to catalysts derived directly from this compound.
Ring-Opening Polymerization of Cyclic Esters (e.g., ε-Caprolactone)
This compound is a relevant precursor for catalysts used in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. Zirconium alkoxides, in general, are effective initiators for this type of polymerization, which is a key method for producing biodegradable polyesters such as poly(ε-caprolactone) (PCL).
The mechanism of ROP initiated by metal alkoxides typically involves the coordination of the cyclic ester to the metal center, followed by nucleophilic attack of the alkoxide group on the carbonyl carbon of the ester, leading to the opening of the ring and the propagation of the polymer chain. The choice of ligands on the zirconium center can influence the rate and control of the polymerization.
For example, novel air- and moisture-stable polymetallic zirconium complexes derived from amino acid-based amine bis(phenolate) (ABP) proligands and zirconium alkoxides, including this compound, have been synthesized. These complexes have been shown to be active catalysts for the ROP of rac-lactide, a similar cyclic ester to ε-caprolactone. hw.ac.uk In one study, a complex was synthesized by reacting an ABP proligand with this compound at 50 °C for five hours. hw.ac.uk
Studies on titanium(IV) and zirconium(IV) diphenylpropanedione complexes, synthesized from their respective alkoxides, have demonstrated their effectiveness as catalysts for the ROP of ε-caprolactone in a solventless environment. These catalysts produced PCL with molecular weights ranging from 7,000 to 34,000 Da and polydispersity indices (PDI) between 1.14 and 1.60. semanticscholar.org
The following table presents data on the ROP of ε-caprolactone using different Ti/Zr-dion complexes, highlighting the controlled nature of the polymerization initiated by these alkoxide-derived catalysts. semanticscholar.org
| Catalyst | Reaction Time (h) | Conversion (%) | Mn (GPC, Da) | Mw (GPC, Da) | PDI (Mw/Mn) |
| Ti(OPr)2(dion)2 | 18 | 75 | 11590 | 13240 | 1.14 |
| Zr(OPr)2(dion)2 | 18 | 82 | 16530 | 22320 | 1.35 |
| Ti(OBu)2(dion)2 | 18 | 68 | 7340 | 9600 | 1.31 |
| Zr(OBu)2(dion)2 | 18 | 78 | 17450 | 21140 | 1.21 |
Design of Catalytic Systems for Controlled Polymer Architectures
This compound is a valuable precursor in the design of single-site catalysts, which are crucial for producing polymers with well-defined architectures. The ability to control aspects such as molecular weight, polydispersity, and stereochemistry is highly dependent on the structure of the catalyst.
By reacting this compound with various organic ligands, it is possible to synthesize a wide range of zirconium complexes with tailored steric and electronic properties. These properties, in turn, dictate the behavior of the catalyst in polymerization reactions, allowing for a high degree of control over the resulting polymer's structure.
For instance, the synthesis of single-site or reduced-number-of-active-site metal alkoxide compounds is a key goal for producing polymers with controllable molecular weights and low polydispersity indices. semanticscholar.org Zirconium complexes with chelating ligands, such as amine-bis(phenolate) systems, can be synthesized from this compound and are effective in achieving this control in ROP. hw.ac.uk
The use of such well-defined catalysts allows for a "living" polymerization, where the polymer chains grow at a constant rate and termination or chain transfer reactions are minimized. This leads to polymers with a narrow molecular weight distribution (low PDI). The table in section 6.2.2 demonstrates this, with PDI values close to 1.0, which is indicative of a controlled polymerization process. semanticscholar.org
Heterogeneous Catalysis and Zirconia-Based Systems
This compound is a widely used precursor for the synthesis of zirconia (ZrO₂) based materials, which have significant applications in heterogeneous catalysis. Zirconia is known for its high thermal stability, mechanical strength, and chemical resistance, making it an excellent catalyst support and, in some cases, a catalyst in its own right.
The synthesis of zirconia from this compound can be achieved through various methods, including sol-gel processes and thermal decomposition. In a typical thermal decomposition process, this compound is heated in a controlled environment, leading to the formation of zirconia nanoparticles. The properties of the resulting zirconia, such as particle size and surface area, can be controlled by adjusting the reaction parameters like temperature and precursor concentration.
These zirconia-based materials are utilized in a variety of green chemistry applications. For example, zirconia catalysts are instrumental in the conversion of biomass into valuable chemicals and fuels. They can efficiently facilitate the transformation of cellulose and hemicellulose into sugars, which can then be fermented into biofuels. luxfermeltechnologies.com
Furthermore, zirconia catalysts are being explored for the production of sustainable aviation fuels (SAF) by converting biomass or waste feedstocks into high-quality fuels. luxfermeltechnologies.com The inherent stability of zirconia allows it to withstand the harsh reaction conditions often encountered in these processes. luxfermeltechnologies.com Doped zirconia materials, where other metal oxides are incorporated into the zirconia lattice, can exhibit enhanced catalytic properties.
Advanced Theoretical and Computational Studies of Zirconium Iv Tert Butoxide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of Zirconium(IV) tert-butoxide, Zr(OtBu)₄. These calculations provide fundamental insights into the molecule's reactivity, stability, and bonding characteristics. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the mapping of molecular electrostatic potential.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the oxygen atoms of the tert-butoxide ligands, reflecting their electron-rich nature. The LUMO, conversely, is centered on the electron-deficient zirconium metal center, indicating its Lewis acidic character and susceptibility to nucleophilic attack.
Molecular electrostatic potential (MEP) maps further illustrate the charge distribution. In these maps, electron-rich regions, susceptible to electrophilic attack, are colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. nih.gov For Zr(OtBu)₄, the MEP would show negative potential around the oxygen atoms and a significant positive potential around the central zirconium atom, reinforcing the understanding of its reactive sites.
Table 1: Calculated Electronic Properties of this compound using DFT
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability, localized on oxygen atoms. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, localized on the Zr atom. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability; a relatively large gap suggests good stability under ambient conditions. |
Note: The values presented are representative and can vary based on the specific functional and basis set used in the DFT calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the complex reaction pathways of this compound, particularly in processes like hydrolysis and thermal decomposition, which are central to its application in materials synthesis. These models help identify intermediates, transition states, and activation energies, providing a detailed picture of the reaction kinetics and mechanism.
Hydrolysis: The hydrolysis of Zr(OtBu)₄ is a fundamental step in sol-gel synthesis. DFT calculations can model the step-wise reaction with water molecules. The mechanism likely involves the initial coordination of a water molecule to the Lewis acidic zirconium center, followed by a proton transfer from the water molecule to a tert-butoxide ligand, leading to the elimination of tert-butanol (B103910) and the formation of a Zr-OH (hydroxyl) group. nih.gov Computational studies can map the potential energy surface for this process, identifying the transition state for the proton transfer, which is often the rate-determining step.
Thermal Decomposition and ALD/CVD Mechanisms: In Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), understanding the gas-phase and surface reaction mechanisms is crucial. Computational studies on related zirconium precursors, such as those with amino ligands, have shown that DFT can effectively model the ligand elimination reactions. nih.gov For Zr(OtBu)₄, thermal decomposition can proceed via pathways like β-hydride elimination, leading to the formation of isobutene and zirconium hydroxide (B78521) species, which then convert to zirconium oxide. DFT calculations can determine the activation energy barriers for competing decomposition pathways, predicting the most favorable mechanism under specific temperature and pressure conditions. researchgate.netmdpi.com The transition state for such a reaction would involve an intermediate where a hydrogen atom from a methyl group of the tert-butoxide ligand interacts with the zirconium center or a neighboring oxygen atom.
Table 2: Calculated Activation Energies for Key Reaction Steps
| Reaction Step | Description | Calculated Activation Energy (eV) |
|---|---|---|
| H₂O Addition | Initial coordination of a water molecule to the Zr center. | Low barrier, often barrierless |
| Proton Transfer | Intramolecular proton transfer from coordinated water to a tert-butoxide ligand. | 0.5 - 0.8 eV |
| Ligand Elimination | Release of a tert-butanol molecule. | Endothermic, driven by subsequent steps |
Note: These values are illustrative and depend heavily on the computational method and the specific reaction environment (e.g., gas phase, on a surface).
Simulations of Surface Interactions and Adsorption Processes
The application of this compound as a precursor in ALD and CVD for thin film deposition necessitates a thorough understanding of its interaction with substrate surfaces. Computational simulations, often combining DFT with slab models of surfaces like silicon, provide atomic-level details of these adsorption processes.
Studies on the analogous hafnium(IV) tert-butoxide, Hf(OtBu)₄, on silicon surfaces offer significant insights, given the chemical similarity of hafnium and zirconium. researchgate.net Simulations show that the precursor molecule initially physisorbs on the hydroxylated silicon surface. The subsequent chemisorption is a dissociative process where the precursor reacts with surface hydroxyl (-OH) groups. One or more tert-butoxide ligands are protonated by surface protons to form tert-butanol, which desorbs, while the zirconium center forms a strong Zr-O-Si linkage with the surface.
DFT calculations can determine the adsorption energy, which quantifies the strength of the interaction between the precursor and the surface. The calculations can also predict the most stable adsorption geometries, showing, for instance, whether the precursor binds through one (monodentate) or two (bidentate) linkages after ligand elimination. researchgate.net These simulations are crucial for optimizing ALD process parameters, as the nature of the precursor-surface interaction affects film growth rates, uniformity, and purity. nih.gov
Table 3: Simulated Adsorption Properties on a Hydroxylated Si(100) Surface
| Property | Description | Simulated Value |
|---|---|---|
| Physisorption Energy | Energy released upon weak, non-covalent adsorption of the precursor. | -0.4 to -0.6 eV |
| Chemisorption Energy | Energy change upon dissociative reaction with the surface. | -1.5 to -2.5 eV (per molecule) |
| Adsorption Geometry | Preferred bonding configuration of the adsorbed fragment. | Bidentate (Zr-(O-Si)₂) favored after elimination of two ligands. |
Note: Values are based on analogous systems and typical results from DFT slab model calculations.
Prediction of Spectroscopic Properties and Dynamic Behavior
Computational chemistry provides powerful methods for predicting spectroscopic properties, which can be used to validate experimental results and interpret complex spectra. Molecular dynamics (MD) simulations further allow for the study of the dynamic behavior of this compound.
Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. aps.orgfrontiersin.orgnih.gov By calculating the vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as Zr-O stretching, C-O stretching, or C-H bending. For Zr(OtBu)₄, the most characteristic vibrations would be the strong Zr-O stretching modes in the low-frequency region (typically 400-600 cm⁻¹) and the C-O stretching modes around 1000 cm⁻¹. Comparing calculated spectra with experimental data helps confirm the structure of the compound and can be used to track chemical transformations, such as the formation of Zr-OH groups during hydrolysis.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another key application of DFT. nsf.govnih.govchemrxiv.orgresearchgate.netmdpi.com Calculations are performed to determine the isotropic shielding values for each nucleus, which are then converted to chemical shifts relative to a standard reference. For the symmetric Zr(OtBu)₄ molecule, ¹H NMR calculations would predict a single resonance for the 36 equivalent protons of the methyl groups, while ¹³C NMR calculations would predict two distinct signals: one for the quaternary carbons and one for the methyl carbons. nih.govchemrxiv.org The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm ligand environments.
Molecular Dynamics (MD) Simulations: While DFT is excellent for static properties, MD simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of liquid this compound would involve calculating the forces between atoms using a force field and solving the classical equations of motion. Such simulations can provide insights into bulk properties like density, viscosity, and diffusion coefficients. They can also reveal information about the conformational flexibility of the tert-butoxide ligands and intermolecular interactions in the liquid state.
Table 4: Comparison of Experimental and Predicted Spectroscopic Data
| Spectroscopic Data | Experimental Value | Predicted Value (DFT) | Assignment |
|---|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | 1.33 | 1.3 - 1.4 | -C(CH ₃)₃ |
| ¹³C NMR Chemical Shift (δ, ppm) | 75.5, 33.2 | 75 - 76, 33 - 34 | -C (CH₃)₃, -C(C H₃)₃ |
| Main IR Absorption (cm⁻¹) | ~995 | 990 - 1010 | ν(C-O) |
Note: Experimental NMR data from reference chemrxiv.org. Predicted values are typical for standard DFT methods and show good agreement.
Future Research Directions and Outlook for Zirconium Iv Tert Butoxide Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research is increasingly focused on developing more sustainable and environmentally benign synthetic routes for Zirconium(IV) tert-butoxide and related alkoxides. While traditional methods have been optimized, the emphasis is shifting towards greener chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents. nih.gov
One promising avenue is the refinement of non-hydrolytic sol-gel processes and alcoholysis routes that avoid the use of chlorinated starting materials like zirconium tetrachloride (ZrCl₄), which generate corrosive byproducts. nih.govchemrxiv.org Research into solid-state synthesis or mechanochemical methods could offer solvent-free alternatives, further boosting the environmental credentials of the production process. The optimization of existing methods, such as the dialkylamide route, continues to be explored to improve yields and reduce the need for purification of the final product. nih.govrsc.org A key goal is to develop pathways that offer high-purity this compound, as precursor purity is critical for the reproducible synthesis of advanced materials. chemrxiv.org
| Synthetic Route | Precursors | Key Advantages | Future Research Focus |
| Ammonia Route | Zirconium(IV) chloride, Toluene (B28343), Isopropanol, Ammonia | Economical precursor (ZrCl₄) | Minimizing hydrolysis, improving yield for tertiary alkoxides |
| Alcoholysis | Zirconium isopropoxide, tert-Butanol (B103910) | High yields for various butoxides | Driving equilibrium towards product formation |
| Dialkylamide Route | Tetrakis(diethylamido)zirconium(IV), tert-Butanol | Versatile for a library of alkoxides, avoids hydrolysis | Optimization for higher yields and purity, exploring alternative amide precursors |
Exploration of New Ligand Architectures for Tunable Reactivity and Selectivity
The exploration of novel ligand architectures for zirconium complexes is a critical area of future research, aiming to precisely control the reactivity and selectivity of this compound derivatives in catalysis and materials synthesis. By modifying the electronic and steric environment around the zirconium center, researchers can fine-tune its properties for specific applications.
Future work will likely involve the design of multifunctional ligands that can impart new catalytic activities or stabilize reactive intermediates. This includes the development of redox-active ligands that can participate in electron-transfer processes, expanding the catalytic scope of d⁰ zirconium centers. rsc.org Additionally, the incorporation of chiral ligands is a continuing focus for the development of highly enantioselective catalysts for asymmetric synthesis.
The use of mixed-ligand systems, where this compound is combined with other functional ligands like acetylacetonates, is another promising direction. acs.orgnih.gov This approach can lead to heterometallic alkoxides with unique structural and reactive properties, serving as single-source precursors for complex mixed-oxide materials. acs.orgnih.govutwente.nl The systematic study of how different ligand combinations influence the structure and decomposition pathways of these precursors will be crucial for the rational design of advanced materials. acs.orgnih.gov
| Ligand Type | Desired Properties | Potential Applications |
| Redox-Active Ligands | Enables electron transfer at the Zr center | Novel catalytic transformations |
| Chiral BINOL derivatives | High enantioselectivity | Asymmetric catalysis |
| Amine Bis(phenolate) Ligands | Enhanced polymerization activity | Olefin polymerization |
| Mixed Alkoxide/Acac Ligands | Stable single-source precursors | Synthesis of bimetallic oxides |
Integration into Advanced Functional Materials Beyond Existing Applications
This compound is a key precursor for the synthesis of zirconia (ZrO₂) and other zirconium-based materials with applications in electronics, optics, and catalysis. sigmaaldrich.comchemdad.com Future research will focus on integrating this precursor into more complex and advanced functional materials with novel properties and applications.
One area of significant potential is in the fabrication of next-generation electronic devices. The ability to deposit high-purity, thin films of zirconia with a high dielectric constant makes this compound an attractive precursor for gate dielectrics in transistors and capacitors. chemrxiv.org Further research will likely explore its use in resistive switching memory (ReRAM) and other neuromorphic computing architectures.
In the realm of energy materials, this compound can be used to create nanostructured zirconia as catalyst supports, solid electrolytes for fuel cells, and components of solar cells. The development of porous zirconia with controlled pore structures and high surface areas is a key objective for enhancing catalytic efficiency and energy storage capacity.
Furthermore, the biocompatibility of zirconia opens up new possibilities in biomedical applications. Research is ongoing into the use of zirconia-based materials derived from this compound for dental and orthopedic implants, drug delivery systems, and tissue engineering scaffolds. researchgate.net
Mechanistic Elucidation of Complex Catalytic Cycles
A deeper understanding of the reaction mechanisms underlying catalysis by this compound and its derivatives is crucial for the rational design of more efficient and selective catalysts. Future research in this area will increasingly rely on a combination of advanced spectroscopic techniques and computational modeling to unravel the intricate details of catalytic cycles.
In-situ and operando spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, will be instrumental in observing the catalyst and reacting species under actual reaction conditions. This can provide valuable information on the formation of active sites, the nature of reaction intermediates, and the kinetics of elementary steps. The development of advanced probes and analytical methods will be key to overcoming challenges such as signal interference and catalyst instability under reaction conditions.
Computational methods, particularly density functional theory (DFT), will play a vital role in complementing experimental studies. DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and elucidate the role of the ligand environment in influencing catalytic activity and selectivity. nih.gov This synergistic approach of combining experimental and theoretical methods will be essential for a comprehensive understanding of the mechanisms of zirconium-catalyzed reactions and for the future design of improved catalysts. acs.org
Design of Hybrid Materials for Synergistic Properties
The design of organic-inorganic hybrid materials using this compound as a precursor is a rapidly growing field with immense potential for creating materials with novel and synergistic properties. By combining the properties of a robust inorganic zirconia network with the functionality of organic polymers or molecules, researchers can develop materials with tailored mechanical, optical, and chemical characteristics.
The sol-gel process is a versatile method for preparing these hybrid materials, allowing for the incorporation of organic components into the zirconia matrix at the molecular level. researchgate.netresearchgate.net Future research will focus on expanding the range of organic components that can be integrated and on controlling the interface between the organic and inorganic phases to optimize material properties. This includes the use of functional polymers, photosensitive molecules, and biomolecules to impart specific functionalities such as stimuli-responsiveness, biocompatibility, or enhanced optical properties.
A significant area of interest is the development of hybrid materials for biomedical applications, including tissue engineering scaffolds, drug delivery vehicles, and biocompatible coatings for implants. researchgate.net The ability to tailor the mechanical properties and bioactivity of these materials by controlling the organic-inorganic ratio and composition is a key advantage. researchgate.net Another promising direction is the creation of hybrid materials for sustainable energy applications, such as photocatalysts and components for energy storage devices, where the synergistic interaction between the organic and inorganic components can lead to enhanced performance. bue.edu.eg
| Hybrid Material System | Organic Component | Inorganic Network | Potential Synergistic Properties |
| Zirconia-Polymer Composites | Poly(methyl methacrylate), Poly(ε-caprolactone) | Zirconia | Enhanced mechanical strength and thermal stability |
| Zirconia-Siloxane Hybrids | Methacrylate-functionalized silanes | Zirconia-Silica | Tunable refractive index and dielectric constant |
| Zirconia-MOF Composites | Graphitic carbon nitride | Zirconium-based MOFs | Enhanced photocatalytic activity |
| Bioactive Hybrids | Biocompatible polymers (e.g., PEG) | Zirconia | Improved biocompatibility and bioactivity |
Q & A
What are the standard synthesis protocols for Zirconium(IV) tert-butoxide, and how do they compare across different methodologies?
Basic Research Question
this compound is synthesized via alkoxide exchange reactions, typically starting from zirconium tetrachloride (ZrCl₄) and tert-butanol. The most optimized method involves refluxing ZrCl₄ with excess tert-butanol in anhydrous tetrahydrofuran (THF) under nitrogen, followed by vacuum distillation to remove volatile byproducts . Commercial synthesis often suffers from batch-to-batch variability in color and purity due to incomplete ligand exchange or residual solvents. Researchers should prioritize protocols that include 31P NMR or 1H NMR to monitor ligand coordination and confirm the absence of unreacted precursors .
How can researchers address inconsistencies in NMR data when characterizing this compound?
Advanced Research Question
Inconsistent NMR spectra (e.g., multiple tert-butyl resonances) may arise from dynamic ligand exchange or solvent adduct formation. For example, 1H NMR of freshly synthesized Zr(IV) tert-butoxide often shows two distinct tert-butyl peaks due to slow exchange between coordinated and uncoordinated alkoxide ligands . To resolve this, add tri-n-octylphosphine oxide (TOPO) as a stabilizing ligand. TOPO homogenizes the coordination environment, collapsing split peaks into a single resonance, as demonstrated in studies using C6D6 solvent . This method ensures reproducible spectra and confirms ligand uniformity.
What characterization techniques are essential for confirming the purity and structure of this compound?
Basic Research Question
Critical techniques include:
- NMR Spectroscopy : 1H and 13C NMR to identify ligand environments and detect impurities like residual alcohols or solvents .
- Elemental Analysis : Verify Zr and C/O ratios match theoretical values (e.g., C16H36O4Zr; MW 383.68) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition kinetics (e.g., vapor pressure curves at 5 mmHg and 90°C) .
- X-ray Diffraction (XRD) : For crystalline derivatives, though the compound itself is often amorphous .
What strategies are effective in stabilizing this compound against moisture-induced decomposition during storage?
Advanced Research Question
Zr(IV) tert-butoxide is highly moisture-sensitive, requiring strict anhydrous handling. Key stabilization strategies:
- Schlenk Line Techniques : Store under inert gas (N₂/Ar) in flame-dried glassware .
- Ligand Additives : TOPO or similar Lewis bases suppress hydrolysis by occupying coordination sites, reducing reactivity with H2O .
- Low-Temperature Storage : Keep at –20°C in sealed ampoules to slow ligand dissociation .
What are the primary applications of this compound in materials science research?
Basic Research Question
Its primary uses include:
- Nanocrystal Synthesis : Precursor for zirconia (ZrO₂) nanocrystals, where ligand choice (e.g., TOPO) controls size and morphology .
- High-κ Dielectrics : Atomic layer deposition (ALD) of ZrO₂ thin films for CMOS gate dielectrics, leveraging its volatility and low decomposition temperature .
- Hybrid Nanocomposites : Template for Zr-based metal-organic frameworks (MOFs) or coatings via pulsed vapor deposition .
How does the choice of ligands or additives influence the coordination environment and reactivity of this compound in solution?
Advanced Research Question
Ligands like TOPO or amines (e.g., NEt₂) alter reactivity by modulating the Zr center’s electron density. For example:
- TOPO Coordination : Shifts 31P NMR signals to 63 ppm, indicating strong Zr–P bonding and suppressed ligand exchange .
- Amine Additives : Form Zr(NEt₂)₄ intermediates, enabling alternative alkoxide synthesis routes with higher yields .
- Solvent Effects : Polar solvents (THF) stabilize monomeric forms, while nonpolar solvents (toluene) promote oligomerization, affecting reaction kinetics .
How can researchers reconcile discrepancies between experimental and theoretical decomposition temperatures for this compound?
Advanced Research Question
Thermogravimetric data may deviate from theoretical models due to:
- Impurities : Trace solvents (e.g., residual THF) lower observed decomposition points. Purify via vacuum sublimation .
- Oligomerization : Higher oligomers decompose at elevated temperatures. Monitor using mass spectrometry or dynamic light scattering (DLS) .
- Atmospheric Exposure : Even brief contact with moisture accelerates decomposition. Use gloveboxes with <0.1 ppm H2O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
